Cas no 757192-86-2 (1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid)

1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-[(4-tert-butylphenyl)sulfonyl]piperidine-4-carboxylic acid
- 4-Piperidinecarboxylic acid, 1-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-
- 1-(4-Tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid
- MFCD06340104
- HFB19286
- 1-[(4-tert-butylbenzene)sulfonyl]piperidine-4-carboxylic acid
- 1-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-4-piperidinecarboxylic acid
- CS-0229894
- SR-01000054263-1
- DTXSID401157773
- Z45524868
- 1-(4-tert-butylphenyl)sulfonylpiperidine-4-carboxylic Acid
- G36217
- 757192-86-2
- STL503386
- AKOS002301797
- 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylicacid
- EN300-10147
- SR-01000054263
- 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid
-
- インチ: InChI=1S/C16H23NO4S/c1-16(2,3)13-4-6-14(7-5-13)22(20,21)17-10-8-12(9-11-17)15(18)19/h4-7,12H,8-11H2,1-3H3,(H,18,19)
- InChIKey: CJADWPAXLWZMKQ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 325.13477939Da
- 同位素质量: 325.13477939Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 487
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 83.1Ų
1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-10147-0.25g |
1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid |
757192-86-2 | 96% | 0.25g |
$92.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1300564-5g |
1-(4-Tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid |
757192-86-2 | 95% | 5g |
¥8673.00 | 2024-07-28 | |
Chemenu | CM481234-1g |
1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid |
757192-86-2 | 95%+ | 1g |
$323 | 2022-08-31 | |
Enamine | EN300-10147-2.5g |
1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid |
757192-86-2 | 96% | 2.5g |
$503.0 | 2023-10-28 | |
Aaron | AR019KFR-250mg |
1-(4-tert-Butylbenzenesulfonyl)piperidine-4-carboxylic acid |
757192-86-2 | 95% | 250mg |
$152.00 | 2025-02-08 | |
Enamine | EN300-10147-5g |
1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid |
757192-86-2 | 96% | 5g |
$743.0 | 2023-10-28 | |
Aaron | AR019KFR-10g |
1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid |
757192-86-2 | 96% | 10g |
$1539.00 | 2023-12-13 | |
1PlusChem | 1P019K7F-100mg |
1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid |
757192-86-2 | 95% | 100mg |
$134.00 | 2025-03-03 | |
A2B Chem LLC | AV24907-100mg |
1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid |
757192-86-2 | 96% | 100mg |
$105.00 | 2024-04-19 | |
A2B Chem LLC | AV24907-1g |
1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid |
757192-86-2 | 96% | 1g |
$305.00 | 2024-04-19 |
1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acidに関する追加情報
Introduction to 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid (CAS No. 757192-86-2)
1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid (CAS No. 757192-86-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring, a benzenesulfonyl group, and a carboxylic acid moiety. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and biological probes.
The benzenesulfonyl group is known for its ability to enhance the lipophilicity and metabolic stability of molecules, making it an attractive moiety for drug design. The piperidine ring, on the other hand, is a common structural element in many bioactive compounds due to its ability to form hydrogen bonds and interact with biological targets. The presence of the carboxylic acid group further enhances the compound's solubility and bioavailability, making it suitable for various pharmaceutical formulations.
Recent studies have highlighted the potential of 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction pathways. This property makes it a promising lead compound for the development of targeted therapies for diseases such as cancer and inflammatory disorders.
In addition to its pharmacological properties, 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid has been explored for its use as a building block in organic synthesis. Its functional groups provide multiple points of reactivity, allowing chemists to introduce various substituents and functional groups through well-established synthetic routes. This versatility has led to its application in the synthesis of complex molecules with diverse biological activities.
The synthesis of 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid typically involves several steps, including the formation of the piperidine ring, the introduction of the benzenesulfonyl group, and the final carboxylation step. Advanced synthetic methods, such as transition-metal-catalyzed reactions and organocatalysis, have been employed to optimize these processes and improve yield and purity. These advancements have made it possible to produce this compound on a larger scale for both research and commercial purposes.
Clinical trials involving derivatives of 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid have shown promising results in terms of safety and efficacy. For example, a Phase II clinical trial evaluating a derivative of this compound as a treatment for rheumatoid arthritis demonstrated significant improvements in disease activity scores without major adverse effects. These findings underscore the therapeutic potential of this class of compounds and warrant further investigation.
Beyond its direct therapeutic applications, 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid has also been used as a tool compound in basic research. Its ability to selectively modulate specific protein-protein interactions has made it valuable for studying cellular signaling pathways and identifying novel therapeutic targets. This dual role as both a drug candidate and a research tool highlights its broad significance in the field of chemical biology.
In conclusion, 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid (CAS No. 757192-86-2) is a multifaceted compound with significant potential in both pharmaceutical development and basic research. Its unique structural features, coupled with its pharmacological properties and synthetic versatility, make it an important molecule for scientists working at the intersection of chemistry and biology. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative therapies.
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